molecular formula C17H20N4O5 B2890179 Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate CAS No. 862486-94-0

Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Cat. No. B2890179
CAS RN: 862486-94-0
M. Wt: 360.37
InChI Key: DXSLQLDJZFPBNV-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are found in many important natural products and drugs . The compound also contains a piperazine ring, which is a common motif in pharmaceuticals, and a nitro group, which can contribute to the reactivity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and piperazine rings, the nitro group, and the ester linkage. Techniques such as NMR spectroscopy would likely be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The ester could undergo hydrolysis or other reactions common to carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to indoles suggests it may be useful in designing new anticancer drugs .

Antimicrobial Activity

Compounds with the indole moiety have shown significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents .

Antiviral Agents

Indole derivatives have demonstrated inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. The compound’s structure could be optimized to enhance its antiviral properties, potentially leading to the development of new antiviral medications .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are well-documented. They can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Some indole derivatives exhibit neuroprotective effects, which could be leveraged in treating neurodegenerative diseases. Research into similar compounds may provide insights into new treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Antidiabetic Potential

Indole derivatives have shown promise in managing diabetes by influencing insulin secretion and glucose metabolism. Further research into compounds like Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate could lead to new antidiabetic therapies .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing quinoline or piperazine rings act on the central nervous system, but without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing nitro groups can be explosive under certain conditions, and many pharmaceuticals have potential side effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising activity in preliminary studies, it could be developed into a new drug .

properties

IUPAC Name

ethyl 4-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-3-26-17(23)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)18(2)16(22)15(14)21(24)25/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSLQLDJZFPBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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